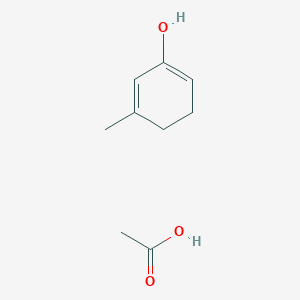
Acetic acid;5-methylcyclohexa-1,5-dien-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;5-methylcyclohexa-1,5-dien-1-ol is a chemical compound that combines the properties of acetic acid and a methyl-substituted cyclohexadiene. Acetic acid is a well-known organic acid with a wide range of applications, while 5-methylcyclohexa-1,5-dien-1-ol is a derivative of cyclohexadiene, a compound known for its reactivity and use in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;5-methylcyclohexa-1,5-dien-1-ol typically involves the reaction of acetic acid with 5-methylcyclohexa-1,5-dien-1-ol under controlled conditions. This can be achieved through esterification reactions where acetic acid reacts with the alcohol group of 5-methylcyclohexa-1,5-dien-1-ol in the presence of a catalyst such as sulfuric acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, where acetic acid and 5-methylcyclohexa-1,5-dien-1-ol are reacted in reactors with continuous monitoring of temperature and pressure to ensure optimal yield and purity. The use of advanced catalysts and purification techniques is essential to achieve high efficiency in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Acetic acid;5-methylcyclohexa-1,5-dien-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as hydroxide ions. Reaction conditions often involve specific temperatures, pressures, and catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .
Scientific Research Applications
Acetic acid;5-methylcyclohexa-1,5-dien-1-ol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and other biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of acetic acid;5-methylcyclohexa-1,5-dien-1-ol involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a substrate or inhibitor, affecting various biochemical pathways. Its effects are mediated through the formation of intermediate complexes and the modulation of enzyme activity .
Comparison with Similar Compounds
Similar Compounds
Methylcyclohexene: A similar compound with a methyl group attached to a cyclohexene ring.
Cyclohexadiene: A related compound with two double bonds in a six-membered ring.
Uniqueness
Acetic acid;5-methylcyclohexa-1,5-dien-1-ol is unique due to its combination of acetic acid and a methyl-substituted cyclohexadiene, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, from organic synthesis to industrial production .
Properties
CAS No. |
87142-51-6 |
|---|---|
Molecular Formula |
C9H14O3 |
Molecular Weight |
170.21 g/mol |
IUPAC Name |
acetic acid;5-methylcyclohexa-1,5-dien-1-ol |
InChI |
InChI=1S/C7H10O.C2H4O2/c1-6-3-2-4-7(8)5-6;1-2(3)4/h4-5,8H,2-3H2,1H3;1H3,(H,3,4) |
InChI Key |
HIYBAQWYPHUWRA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CCC1)O.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















